molecular formula C6H8N6 B15242571 7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B15242571
M. Wt: 164.17 g/mol
InChI Key: FEGXRGQLTDJNJG-UHFFFAOYSA-N
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Description

7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 1694758-02-5) is a nitrogen-rich heterocyclic compound with the molecular formula C₆H₁₂N₆ and a molecular weight of 168.20 g/mol . Its structure features a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with an aminomethyl group at position 7 and an amine at position 2.

Properties

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C6H8N6/c7-3-4-1-2-9-6-10-5(8)11-12(4)6/h1-2H,3,7H2,(H2,8,11)

InChI Key

FEGXRGQLTDJNJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC(=N2)N)N=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the desired compound in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation not only reduces reaction times but also enhances product yields, making it a preferred method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaOCl, MnO2, Pb(OAc)4

    Reduction: NaBH4

    Substitution: Various nucleophiles under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the amino position .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Impact on Solubility: The target compound’s aminomethyl group at position 7 introduces polarity, likely improving aqueous solubility compared to analogs with hydrophobic substituents (e.g., phenyl or methyl groups) . Chlorophenyl or trifluoromethyl groups (e.g., compound 95 in and 898743-92-5 in ) enhance lipophilicity, favoring blood-brain barrier penetration but reducing solubility.

Synthetic Accessibility: Derivatives with 7-chloro intermediates (e.g., ) are synthesized via nucleophilic substitution, yielding 50–90% . Low yields (e.g., 11% for compound 95 ) highlight challenges in introducing bulky or electron-deficient substituents.

Biological Activity Trends: Chlorophenyl derivatives (e.g., compound 95) show potent antiplasmodial activity against Plasmodium falciparum due to halogen-mediated target binding . The target compound’s aminomethyl group may favor interactions with polar residues in enzymes or receptors, though specific activity data are lacking in the evidence.

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties of Select Compounds
Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 168.20 −0.5 (estimated) 3 6
5-Methyl-7-phenyl analog 226.26 2.1 1 3
7-(4-Methoxyphenyl) analog 241.25 1.8 1 4
5,7-Dimethyl analog 163.18 0.9 2 4

*LogP values estimated using fragment-based methods.

  • The target compound’s lower molecular weight and higher hydrogen-bonding capacity suggest favorable pharmacokinetics for renal excretion and reduced metabolic instability.

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